(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in treating various diseases.
Mechanism of Action
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor works by inhibiting the activity of this compound, which is a protein kinase that regulates various cellular processes, including cell division, differentiation, and apoptosis. By inhibiting this compound, this compound inhibitor can regulate these processes and potentially treat diseases associated with their dysregulation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including reducing the accumulation of amyloid-beta protein, improving cognitive function, inhibiting tumor growth, and inducing apoptosis in cancer cells. Additionally, this compound inhibitor has been shown to regulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor is its potential in treating various diseases. Additionally, this compound inhibitor has been shown to have a high specificity for this compound, which reduces the risk of off-target effects. However, one of the limitations of this compound inhibitor is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several potential future directions for (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor research, including developing more potent and selective inhibitors, evaluating the toxicity and pharmacokinetics of this compound inhibitor in preclinical and clinical studies, and investigating the potential of this compound inhibitor in combination with other therapies. Additionally, this compound inhibitor research can provide insights into the role of this compound in various cellular processes and potentially identify new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor involves various chemical reactions, including the coupling reaction of 4-prop-2-ynyloxan-4-ylamine with (E)-4-(dimethylamino)but-2-enoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to have potential in treating various diseases, including Alzheimer's disease, Down syndrome, and cancer. Studies have shown that this compound inhibitor can reduce the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, this compound inhibitor has been shown to improve cognitive function in mouse models of Down syndrome. In cancer, this compound inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-7-14(8-11-18-12-9-14)15-13(17)6-5-10-16(2)3/h1,5-6H,7-12H2,2-3H3,(H,15,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBRRORHTIRURP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.